molecular formula C25H39Cl3IN3OS B11974935 N-(2,2,2-Trichloro-1-(((2-iodoanilino)carbothioyl)amino)ethyl)hexadecanamide CAS No. 302904-26-3

N-(2,2,2-Trichloro-1-(((2-iodoanilino)carbothioyl)amino)ethyl)hexadecanamide

Cat. No.: B11974935
CAS No.: 302904-26-3
M. Wt: 662.9 g/mol
InChI Key: UGJKPKPIWJIAQC-UHFFFAOYSA-N
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Description

N-(2,2,2-Trichloro-1-(((2-iodoanilino)carbothioyl)amino)ethyl)hexadecanamide is a complex organic compound with the molecular formula C25H39Cl3IN3OS and a molecular weight of 662.936 g/mol . This compound is notable for its unique structure, which includes trichloro, iodoanilino, and carbothioyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-Trichloro-1-(((2-iodoanilino)carbothioyl)amino)ethyl)hexadecanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-iodoaniline with a carbothioyl chloride derivative under controlled conditions to form the carbothioyl intermediate. This intermediate is then reacted with 2,2,2-trichloroethylamine in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, purification processes, and quality control, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-Trichloro-1-(((2-iodoanilino)carbothioyl)amino)ethyl)hexadecanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(2,2,2-Trichloro-1-(((2-iodoanilino)carbothioyl)amino)ethyl)hexadecanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,2,2-Trichloro-1-(((2-iodoanilino)carbothioyl)amino)ethyl)hexadecanamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets are still under investigation, but its ability to participate in various chemical reactions suggests a versatile mechanism of action .

Comparison with Similar Compounds

Properties

CAS No.

302904-26-3

Molecular Formula

C25H39Cl3IN3OS

Molecular Weight

662.9 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(2-iodophenyl)carbamothioylamino]ethyl]hexadecanamide

InChI

InChI=1S/C25H39Cl3IN3OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-22(33)31-23(25(26,27)28)32-24(34)30-21-18-16-15-17-20(21)29/h15-18,23H,2-14,19H2,1H3,(H,31,33)(H2,30,32,34)

InChI Key

UGJKPKPIWJIAQC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1I

Origin of Product

United States

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